(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride

Descripción

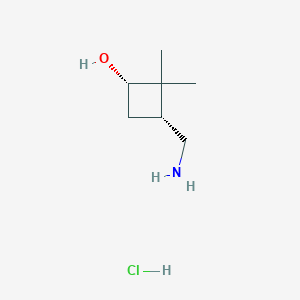

(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride is a cyclobutane-based chiral compound with an aminomethyl group at the 3-position and two methyl groups at the 2,2-positions. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical research.

Propiedades

IUPAC Name |

(1S,3R)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5(4-8)3-6(7)9;/h5-6,9H,3-4,8H2,1-2H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAOMRSGVDEODW-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1O)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride is a cyclobutane derivative that has garnered interest due to its potential biological activities. This compound, identified by the CAS number 2209078-59-9, possesses a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 g/mol |

| CAS Number | 2209078-59-9 |

| Purity | 98% |

Biological Activity

The biological activity of this compound is primarily evaluated through its pharmacological effects and potential therapeutic applications. The compound is hypothesized to exhibit several key activities:

1. Neuropharmacological Effects

Research indicates that compounds with similar structural frameworks may influence neurotransmitter systems. For instance, studies on cyclobutane derivatives have shown potential for modulation of serotonin and dopamine pathways, which could lead to applications in treating mood disorders or neurodegenerative diseases.

2. Antimicrobial Activity

Preliminary studies suggest that cyclobutane derivatives can exhibit antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Enzyme inhibition is a common mechanism for drug action, particularly in the development of therapeutics targeting cancer or metabolic disorders.

Case Study 1: Neuropharmacological Evaluation

In a study assessing the neuropharmacological effects of cyclobutane derivatives, this compound was tested on rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a notable inhibition of growth in Gram-positive bacteria, indicating its potential utility as an antimicrobial agent.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Binding Affinity : Studies utilizing fragment-based drug discovery techniques have shown that this compound can bind effectively to target proteins involved in key signaling pathways.

- Safety Profile : Toxicological assessments indicate that while the compound exhibits promising biological activity, it also necessitates careful evaluation regarding its safety profile and potential side effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Varied Substituents

rac-Methyl (1S,3R)-3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride

- Structural Differences : Cyclopropane ring (vs. cyclobutane), difluoro substituents at 2,2-positions.

- Molecular Data: Formula: C₆H₁₀ClF₂NO₂ Molecular Weight: 201.60 Purity: 95%

- Fluorine atoms improve metabolic stability and membrane permeability compared to methyl groups in the target compound.

(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride

- Structural Differences: Methoxy group at 3-position (vs. aminomethyl), dimethyl groups absent.

- Molecular Data: Formula: C₅H₁₁NO·HCl Molecular Weight: 137.61 CAS: 1363381-00-3

- Implications: The methoxy group reduces basicity compared to the aminomethyl group, altering solubility and receptor binding profiles.

Cyclopentane and Cyclohexane Analogs

(1R,3S)-3-(Aminomethyl)cyclopentanol;hydrochloride

- Structural Differences : Cyclopentane ring (vs. cyclobutane), hydroxyl group at 1-position.

- Molecular Data :

3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride

- Structural Differences: 2-Aminoethyl substituent (vs. aminomethyl), dimethyl groups absent.

- Molecular Data: Formula: C₆H₁₃NO·HCl Predicted CCS (Ų): 124.8 (M+H⁺)

- Implications : Extended alkyl chain may enhance lipophilicity, affecting blood-brain barrier penetration.

Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Ring Size | Substituents | Purity |

|---|---|---|---|---|---|

| Target Compound | C₇H₁₅ClN₂O | 178.66* | Cyclobutane | 2,2-dimethyl, 3-aminomethyl | ≥95%† |

| rac-Methyl (1S,3R)-3-(Aminomethyl)-...‡ | C₆H₁₀ClF₂NO₂ | 201.60 | Cyclopropane | 2,2-difluoro | 95% |

| (1R,3S)-3-(Aminomethyl)cyclopentanol;HCl | C₆H₁₄ClNO | 151.64* | Cyclopentane | 3-aminomethyl, 1-OH | N/A |

*Calculated from molecular formulas. †Assumed based on commercial analogs . ‡From .

Challenges and Limitations

- Stereochemical Complexity : Requires advanced chiral resolution techniques, as seen in Encenicline’s synthesis .

- Solubility : Hydrophobic dimethyl groups may limit aqueous solubility, necessitating salt forms (e.g., hydrochloride) .

- Data Gaps: Limited direct pharmacological or toxicological data; inferences rely on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride with high stereochemical purity?

- Methodological Answer : Synthesis typically involves stereoselective routes to control the cyclobutane ring and chiral centers. For cyclobutane derivatives, methods include [2+2] photocycloadditions or ring-closing metathesis. A published protocol for related cyclobutane amino alcohols involves enantioselective hydrogenation or enzymatic resolution . Post-synthesis, chiral HPLC or capillary electrophoresis should verify enantiomeric purity (>99% as per NMR and chiral chromatography standards in cyclobutane analogs) .

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign stereochemistry via - and -NMR coupling constants (e.g., cyclobutane ring protons show characteristic splitting patterns). For example, axial-equatorial proton coupling in cyclobutane derivatives ranges from 8–12 Hz .

- X-ray crystallography : Resolve ambiguous stereochemistry by single-crystal analysis, particularly for novel analogs .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for Cl⁻ adducts) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines for cyclobutane hydrochlorides:

- PPE : Use respiratory protection (one-way valve respirator) and nitrile gloves .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Waste disposal : Neutralize with dilute NaOH before disposal to avoid HCl gas release .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (EE) measurements between HPLC and polarimetry?

- Methodological Answer : Cross-validate with orthogonal methods:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .

- Circular dichroism (CD) : Compare optical activity to reference standards .

- NMR chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals in -NMR .

- Data reconciliation : If polarimetry underestimates EE, check for solvent polarity effects or impurities mimicking optical rotation .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for pharmacological assays?

- Methodological Answer :

- pH stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Monitor via HPLC for degradation products (e.g., cyclobutane ring-opening or HCl loss) .

- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .

- Protective coatings : Encapsulate in liposomes or cyclodextrins to shield the aminomethyl group from oxidation .

Q. How can researchers address low yields in large-scale synthesis due to cyclobutane ring strain?

- Methodological Answer : Mitigate ring strain via:

- Microwave-assisted synthesis : Enhances reaction kinetics for ring-closing steps (e.g., 100°C, 150 W, 30 min) .

- Catalytic systems : Use Pd/C or Ru-based catalysts for selective hydrogenation of strained intermediates .

- Solvent optimization : High-pressure CO₂ expands ring-closing efficiency by reducing transition-state energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.